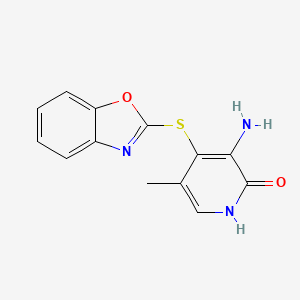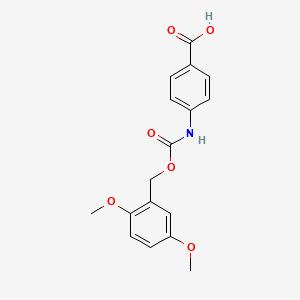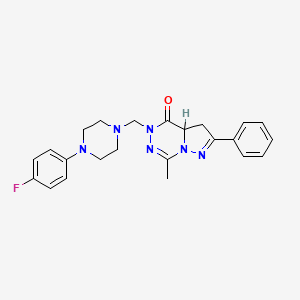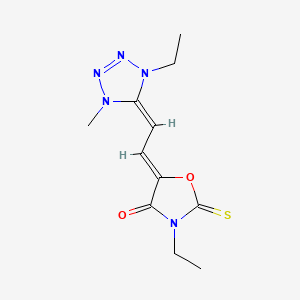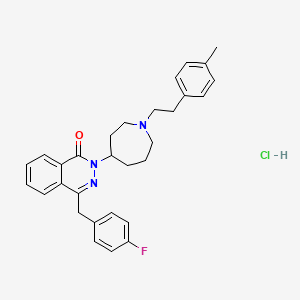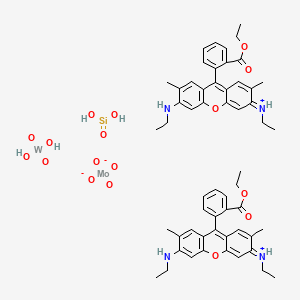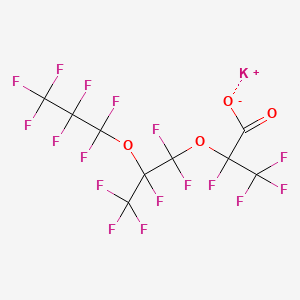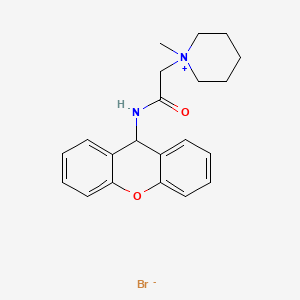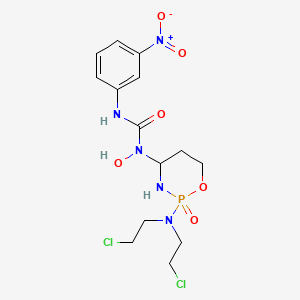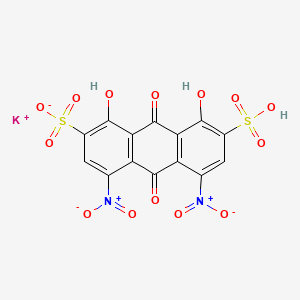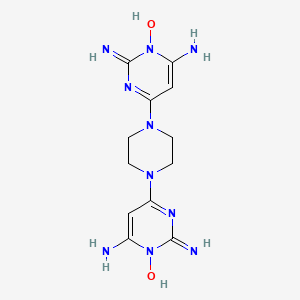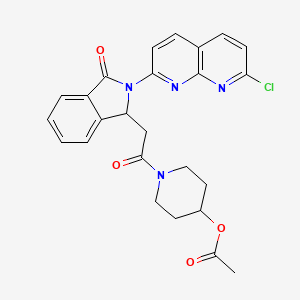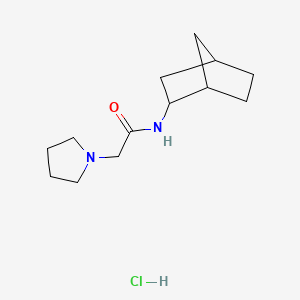
N-(2-Norbornanyl)-1-pyrrolidineacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERL 360, also known as erlotinib, is a selective and reversible inhibitor of protein-tyrosine kinase, which is located in the epidermal growth factor receptor. This compound has shown significant antitumor activity, particularly in tumors overexpressing the epidermal growth factor receptor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
Erlotinib is synthesized through a multi-step process that involves the formation of a quinazoline core. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline under basic conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure erlotinib.
Industrial Production Methods
In industrial settings, the production of erlotinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Large batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography are employed to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Erlotinib undergoes several types of chemical reactions, including:
Oxidation: Erlotinib can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinazoline core, affecting the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and modified quinazoline derivatives, which can have different biological activities.
Scientific Research Applications
Erlotinib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study protein-tyrosine kinase inhibition.
Biology: Investigated for its effects on cell signaling pathways and apoptosis.
Medicine: Primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. It is also being studied for its potential in treating other types of cancer.
Industry: Employed in the development of targeted cancer therapies and as a reference compound in drug development.
Mechanism of Action
Erlotinib exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The molecular targets include the epidermal growth factor receptor and associated signaling proteins.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible inhibitor of the epidermal growth factor receptor and other members of the ErbB family.
Osimertinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor effective against certain epidermal growth factor receptor mutations.
Uniqueness
Erlotinib is unique in its reversible inhibition mechanism and its specific activity against the epidermal growth factor receptor. Unlike irreversible inhibitors like afatinib, erlotinib allows for more controlled modulation of the epidermal growth factor receptor activity, which can be advantageous in certain therapeutic contexts.
Properties
CAS No. |
102367-05-5 |
|---|---|
Molecular Formula |
C13H23ClN2O |
Molecular Weight |
258.79 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H22N2O.ClH/c16-13(9-15-5-1-2-6-15)14-12-8-10-3-4-11(12)7-10;/h10-12H,1-9H2,(H,14,16);1H |
InChI Key |
DYPJHZOKJYPNQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2CC3CCC2C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)
